Casuarine
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Overview
Description
Casuarine is a natural product found in Casuarina equisetifolia with data available.
Scientific Research Applications
Synthesis and Structure
Synthesis of Casuarine : The first synthesis of (+)-casuarine, a pentahydroxy pyrrolizidine alkaloid, was achieved in 2000. This process involved key steps like tandem nitroalkene cycloaddition and established five of the six stereocenters present in this potent glycosidase inhibitor (Denmark & Hurd, 2000).
Structure of this compound Alkaloids : In 2013, a study on Lycopodium casuarinoides led to the isolation of this compound A and B. These alkaloids feature a unique fused pentacyclic ring system, and this compound B showed moderate acetylcholinesterase inhibitory activity (Liu et al., 2013).
Biological Activities
Inhibitory Properties : this compound-6-O-alpha-D-glucoside and its analogues, synthesized and tested in 2010, demonstrated potent and selective inhibitory activity against various trehalases, showing promise for the development of new insecticides (Cardona et al., 2010).
Glucoamylase Inhibition : A 2010 study reported the synthesis of this compound analogues and their biological evaluation. These compounds showed selective inhibitory activity towards glucoamylase, highlighting their potential as selective glucoamylase inhibitors (Bonaccini et al., 2010).
Glycosidase Inhibition : The isolation, structure elucidation, and glycosidase inhibitory activities of naturally occurring casuarines, including this compound-6-O-α-d-glucoside and 3-epi-casuarine, were described in a 2012 study. These compounds have been noted for their glycosidase inhibitory activities (Ritthiwigrom & Pyne, 2012).
Antimicrobial Efficacy : A 2012 study evaluated the antimicrobial activities of Casuarina equisetifolia extracts, finding them effective against various bacterial strains and fungi. This study highlighted the plant's potential in traditional medicine for treating infections (Gumgumjee & Hajar, 2012).
Properties
Molecular Formula |
C8H15NO5 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(1R,2R,3R,6S,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6,7-tetrol |
InChI |
InChI=1S/C8H15NO5/c10-2-3-6(12)8(14)5-7(13)4(11)1-9(3)5/h3-8,10-14H,1-2H2/t3-,4+,5-,6-,7-,8-/m1/s1 |
InChI Key |
AXTGOJVKRHFYBT-XAZAIFFQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]2N1[C@@H]([C@H]([C@@H]2O)O)CO)O)O |
Canonical SMILES |
C1C(C(C2N1C(C(C2O)O)CO)O)O |
Synonyms |
casuarine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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